molecular formula C16H12ClN3O2S B2488354 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 878923-25-2

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2488354
CAS No.: 878923-25-2
M. Wt: 345.8
InChI Key: ZBDLSEAEBSCDEZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-3-1-2-4-14(12)22-9-15(21)20-16-19-13(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDLSEAEBSCDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330311
Record name 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878923-25-2
Record name 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-(pyridin-4-yl)thiazol-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli16
    Pseudomonas aeruginosa64
  • Anticancer Properties : Research has shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF7). The IC50 values indicate promising activity:
    Compound NameCell LineIC50 (µM)
    This compoundMCF71.75
    Compound AA-4311.98
    Compound BHT291.61
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, altering their activity to exert biological effects. For instance, it has been identified as a potent ligand for dopamine receptors, particularly D4 receptors.

Biological Research

  • Biochemical Probes : It is being investigated as a biochemical probe to study various biological processes due to its ability to bind selectively to certain proteins or enzymes.
  • Pharmacological Studies : The compound's pharmacokinetic properties suggest good solubility in DMSO and favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Industrial Applications

  • Agrochemicals : Due to its structural features, the compound can be utilized in the development of agrochemicals, particularly herbicides or pesticides that target specific plant pathways.
  • Chemical Intermediates : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules in industrial settings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazole derivatives, including this compound, demonstrated significant activity against common pathogens. The results were promising enough to warrant further exploration into its use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Screening

In vitro studies evaluating the anticancer properties of this compound against various cancer cell lines showed that it not only inhibited cell growth but also induced apoptosis in targeted cells, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetic acid
  • 4-(pyridin-4-yl)thiazol-2-amine
  • 2-(2-methoxyphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups

Biological Activity

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a chlorophenoxy moiety, a pyridinyl group, and a thiazolyl group, which may contribute to its diverse biological activities.

The synthesis of 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step reactions starting from 2-chlorophenol and chloroacetic acid, leading to the formation of key intermediates before arriving at the final product. Common reagents include dimethylformamide (DMF) and triethylamine as catalysts. The compound's molecular formula is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 351.82 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole rings can demonstrate potent activity against various bacterial strains, comparable to standard antibiotics . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. For example, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in different cell lines, including breast and lung cancer models. The cytotoxicity is often assessed using the MTT assay, where IC50 values are determined to evaluate the effectiveness of the compounds .

The biological activity of 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The thiazole moiety is particularly noted for its role in enhancing the bioactivity of related compounds by facilitating interactions with target proteins .

Research Findings and Case Studies

  • Antimicrobial Activity : A study evaluating various thiazole derivatives reported that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating strong antimicrobial potential .
  • Anticancer Activity : In a comparative study involving multiple thiazole-containing compounds, one derivative demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting significant cytotoxic effects .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide with various targets, elucidating its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer ActivityReference
2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamideChlorophenoxy, Pyridinyl, ThiazolylModerateSignificant
4-pyridin-2-yl-thiazol-2-aminesPyridinyl, ThiazolylHighModerate
2-(4-chloroacetyl)piperazin derivativesPiperazine ring, Acetyl groupLowHigh

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